3,6,6-trimethyl-N-(6-methyl-2-pyridinyl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,6-trimethyl-N-(6-methyl-2-pyridinyl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a complex organic compound with a molecular structure that includes multiple functional groups such as benzofuran, pyridine, and amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,6-trimethyl-N-(6-methyl-2-pyridinyl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions. For example, the reaction may start with a benzofuran derivative and a pyridine derivative, followed by a series of steps including cyclization, oxidation, and amide formation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing catalysts and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzofuran ring can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the pyridine ring or other parts of the molecule.
Substitution: : Substitution reactions can introduce new substituents onto the benzofuran or pyridine rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme inhibition or receptor binding. Its interactions with biological molecules can provide insights into biochemical pathways and potential therapeutic targets.
Medicine
The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may make it suitable for developing new pharmaceuticals with specific biological activities.
Industry
In industry, the compound could be used in the development of new materials or chemical processes. Its properties may be exploited in the creation of advanced polymers, coatings, or other industrial products.
Mechanism of Action
The mechanism by which 3,6,6-trimethyl-N-(6-methyl-2-pyridinyl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide exerts its effects depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the biological system and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3,6,6-trimethyl-N-(6-methyl-2-pyridinyl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide include:
4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and molecular structure, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
3,6,6-trimethyl-N-(6-methylpyridin-2-yl)-4-oxo-5,7-dihydro-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-10-6-5-7-14(19-10)20-17(22)16-11(2)15-12(21)8-18(3,4)9-13(15)23-16/h5-7H,8-9H2,1-4H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQCVKOUDOCQIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C3=C(O2)CC(CC3=O)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.